3-(3-Chloro-4-fluorophenyl)propanoic acid
Overview
Description
3-(3-Chloro-4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3rd and 4th positions, respectively
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as phenylpropanoic acids . These compounds often have various biological activities, but the specific targets can vary widely depending on the exact structure of the compound.
Action Environment
The action of 3-(3-Chloro-4-fluorophenyl)propanoic acid can be influenced by various environmental factors. For example, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances. The compound should be stored in a sealed container in a dry, cool, and well-ventilated place . It is also important to avoid dust formation, as the dust can be harmful if inhaled .
Biochemical Analysis
Biochemical Properties
3-(3-Chloro-4-fluorophenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its conformation and activity. Additionally, this compound may interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound may modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in transmitting signals within the cell. These changes can result in altered cellular responses, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream metabolic pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, thereby modulating cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain cellular compartments. The localization of this compound within the cell can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can therefore have significant implications for its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)propanoic acid typically involves the reaction of 3-chloro-4-fluorobenzene with propanoic acid derivatives. One common method is the Friedel-Crafts acylation, where 3-chloro-4-fluorobenzene reacts with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the fluorine atom.
3-Chloro-4-fluorophenylboronic acid: Contains a boronic acid group instead of the propanoic acid moiety.
Uniqueness
3-(3-Chloro-4-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to other similar compounds .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSXYOSRQKEOSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393107 | |
Record name | 3-(3-chloro-4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881190-93-8 | |
Record name | 3-(3-chloro-4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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